Carbovir
Overview
Description
Carbovir, also known as carbocyclic 2',3'-didehydro-2',3'-dideoxyguanosine (NSC 614846), is a carbocyclic nucleoside analog that has shown potent and selective activity against the human immunodeficiency virus (HIV) in vitro. It has been identified as a top-priority candidate for the development of antiretroviral agents for the treatment of AIDS patients due to its ability to inhibit HIV infectivity and replication in T-cells at concentrations significantly lower than toxic levels .
Synthesis Analysis
The synthesis of carbovir and its analogs has been a subject of extensive research due to their therapeutic significance. An efficient and general approach to the asymmetric synthesis of carbovir has been described, which involves a convergent strategy using palladium-catalyzed coupling of purine or pyrimidine bases with carbocyclic allylic carbonates or acetates. This method provides access to enantiomerically pure carbocyclic nucleosides, which are crucial for their antiviral activity .
Molecular Structure Analysis
Carbovir's antiviral activity is attributed to its molecular structure, which closely resembles that of natural nucleosides. The compound's enantiomeric form, specifically the (-) enantiomer, has been found to possess the antiviral activity, analogous to the nucleoside beta-D-2',3'-didehydro-2',3'-dideoxyguanosine. The resolution of racemic carbovir into its enantiomers has been achieved, and the (-) enantiomer has been shown to selectively inhibit HIV .
Chemical Reactions Analysis
Carbovir undergoes metabolic activation in human lymphoid cells to its mono-, di-, and triphosphate forms. The triphosphate form, carbovir triphosphate, is a potent inhibitor of HIV-1 reverse transcriptase and exhibits high selectivity by sparing human DNA polymerases. This selective inhibition is a key factor in its antiviral efficacy . Additionally, carbovir has been shown to be stable to phosphorolytic cleavage by human purine nucleoside phosphorylase, which is an advantage as it avoids interference with T-lymphocytic function .
Physical and Chemical Properties Analysis
Carbovir's physical and chemical properties have been studied to facilitate its development as a drug. For instance, its stability in biological matrices has been assessed, and methods for its quantification in biological samples have been developed, such as a liquid chromatographic assay that can detect carbovir in rat blood. These studies are essential for understanding the pharmacokinetics and pharmacodynamics of carbovir . Additionally, novel analogs of carbovir have been synthesized, such as 2'-methyl carbovir analogues, which have shown significant antiviral activity, further expanding the potential of carbovir derivatives as antiviral agents .
Scientific Research Applications
Antiretroviral Activity
Carbovir, a carbocyclic nucleoside, is prominently known for its antiretroviral properties, particularly against Human Immunodeficiency Virus (HIV). It has been identified as a potent inhibitor of HIV-1 reverse transcriptase, a key enzyme in the replication of the virus. Studies have shown that the antiviral activity of Carbovir is primarily due to its (-) enantiomer, which effectively inhibits the infectivity and replication of HIV in T-cells. This makes Carbovir a significant candidate for HIV treatment, especially in AIDS patients (Vince et al., 1990); (White et al., 1989); (Vince et al., 1988).
Mechanism of Action
Carbovir's mechanism of inhibition against HIV-1 reverse transcriptase involves the incorporation of its triphosphate form into DNA, leading to chain termination. This selective inhibition distinguishes Carbovir from other antiretroviral agents, as it exhibits little to no effect on cellular enzymes such as human DNA polymerases alpha, beta, and gamma. The specificity of Carbovir's action reduces the likelihood of adverse effects on human cells, which is crucial for antiviral drugs (Parker et al., 1991).
Stability and Selectivity
Carbovir is noted for its hydrolytic stability and high selectivity against HIV. Its stability to phosphorolysis by human purine nucleoside phosphorylase, which is a significant factor in drug metabolism, makes it a viable option for long-term antiviral therapy. This characteristic also contributes to the reduced likelihood of interference with T-lymphocytic function, an important consideration in HIV treatment (Marr & Penn, 1992).
Pharmacokinetics
Research into the pharmacokinetics and bioavailability of Carbovir in animal models has been instrumental in understanding its absorption, distribution, metabolism, and excretion. Studies in rats have provided insights into the drug's biexponential concentration-time profile, elimination half-life, and oral bioavailability, aiding in the development of effective dosing strategies for human use (Yeom et al., 1989).
Potential for Reduced Toxicity
Comparative studies have highlighted Carbovir's lower toxicity to hematopoietic cells compared to other antiretroviral agents like AZT. This suggests that Carbovir might have reduced hematologic toxicity in therapy for patients infected with HIV, either as a single agent or in combination with other agents (Kurtzberg & Carter, 1990).
Safety And Hazards
properties
IUPAC Name |
2-amino-9-[(1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-1H-purin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O2/c12-11-14-9-8(10(18)15-11)13-5-16(9)7-2-1-6(3-7)4-17/h1-2,5-7,17H,3-4H2,(H3,12,14,15,18)/t6-,7+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSSYCIGJYCVRRK-RQJHMYQMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CC1N2C=NC3=C2N=C(NC3=O)N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C=C[C@@H]1N2C=NC3=C2N=C(NC3=O)N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50152861 | |
Record name | (-)-Carbovir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50152861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(-)-Carbovir | |
CAS RN |
120443-30-3, 118353-05-2 | |
Record name | (-)-Carbovir | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120443-30-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (+-)-Carbovir | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118353052 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (-)-Carbovir | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120443303 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (-)-Carbovir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50152861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CARBOVIR, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51560211J4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CARBOVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05469V2RW8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.